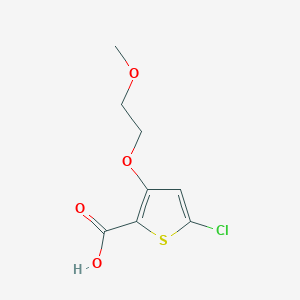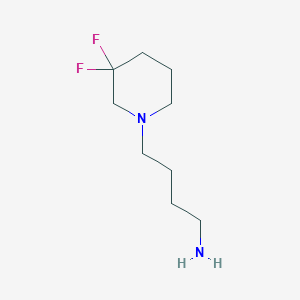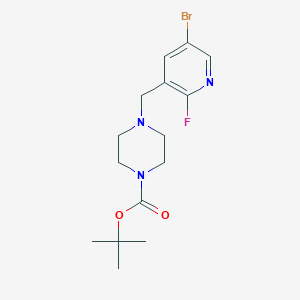
4-(2,4-Dichloro-3-quinolyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dichloro-3-quinolyl)morpholine is a chemical compound with the molecular formula C₁₃H₁₂Cl₂N₂O It is characterized by the presence of a quinoline ring substituted with two chlorine atoms and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichloro-3-quinolyl)morpholine typically involves the reaction of 2,4-dichloroquinoline with morpholine. The process can be summarized as follows:
Starting Materials: 2,4-Dichloroquinoline and morpholine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.
Catalysts: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the reaction.
Procedure: The 2,4-dichloroquinoline is dissolved in the solvent, and morpholine is added slowly. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the quinoline ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: The quinoline ring can engage in coupling reactions with various aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Where chlorine atoms are replaced by other functional groups.
Oxidation Products: Including quinoline N-oxides.
Reduction Products: Such as partially or fully reduced quinoline derivatives.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Investigated for its interactions with various biomolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine:
Pharmaceuticals: Explored for its potential as a therapeutic agent in treating certain diseases.
Drug Development: Used as a scaffold for designing new drugs.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
作用机制
The mechanism by which 4-(2,4-Dichloro-3-quinolyl)morpholine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the morpholine ring play crucial roles in binding to these targets, influencing their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
- 4-(2,6-Dichloro-4-pyrimidyl)morpholine
- 4-(2,4-Dichloro-3-pyridyl)morpholine
Comparison:
- Structural Differences: While these compounds share a morpholine ring and dichloro substitution, the position and nature of the aromatic ring differ.
- Unique Properties: 4-(2,4-Dichloro-3-quinolyl)morpholine is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
157027-34-4 |
|---|---|
分子式 |
C13H12Cl2N2O |
分子量 |
283.15 g/mol |
IUPAC 名称 |
4-(2,4-dichloroquinolin-3-yl)morpholine |
InChI |
InChI=1S/C13H12Cl2N2O/c14-11-9-3-1-2-4-10(9)16-13(15)12(11)17-5-7-18-8-6-17/h1-4H,5-8H2 |
InChI 键 |
QQFUDKNYNXHHSI-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(C3=CC=CC=C3N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)



![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)



![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)


![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)

